1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Description

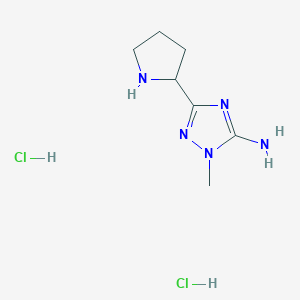

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the N1 position and a pyrrolidin-2-yl moiety at the C3 position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKTRXMLLYLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: From N-Guanidinosuccinimide and Amines

- Step 1: Synthesis of N-guanidinosuccinimide from succinic anhydride

- Step 2: Nucleophilic ring opening of N-guanidinosuccinimide by aliphatic amines (e.g., morpholine, pyrrolidine) under microwave irradiation

- Step 3: Cyclocondensation and recyclization to form the 1,2,4-triazole ring

This method is efficient for aliphatic amines due to their sufficient nucleophilicity to open the succinimide ring and promote ring closure under microwave heating (typically 170 °C, 20-30 minutes in acetonitrile).

| Parameter | Optimal Conditions for Pathway A |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 170 °C |

| Time | 25 minutes |

| Scale | 1-10 mmol |

| Yield | Up to 79% (for morpholine derivative) |

This pathway likely applies to pyrrolidin-2-yl substitution due to pyrrolidine’s nucleophilicity, enabling the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives with pyrrolidine substituents.

Pathway B: From N-Arylsuccinimides and Aminoguanidine Hydrochloride

- Step 1: Preparation of N-arylsuccinimides from succinic anhydride and anilines

- Step 2: Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation to promote ring opening and triazole formation

This approach is suitable for less nucleophilic aromatic amines, where direct ring opening by amines fails. The guanidinium ion acts both as nucleophile and acid catalyst, facilitating the reaction.

| Parameter | Optimal Conditions for Pathway B |

|---|---|

| Solvent | Ethanol |

| Temperature | 170 °C (first step), 180 °C (second step) |

| Time | 50 min + 15 min |

| Base | Potassium hydroxide (non-aqueous preferred) |

| Yield | Up to 58% (for phenyl derivatives) |

Though this pathway is less directly relevant for pyrrolidinyl substitution, it demonstrates the flexibility of microwave-assisted methods for diverse 1,2,4-triazole derivatives.

Specific Considerations for 1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride

- Methylation at N-1: Can be introduced by methylation of the triazole nitrogen after ring formation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Pyrrolidin-2-yl substitution: Likely introduced via nucleophilic substitution or ring opening of N-guanidinosuccinimide by pyrrolidine or its derivatives in Pathway A.

- Dihydrochloride salt formation: Achieved by treatment of the free base with hydrochloric acid in suitable solvents to yield the dihydrochloride salt, improving stability and solubility.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of N-guanidinosuccinimide | Succinic anhydride + aminoguanidine hydrochloride | Precursor intermediate |

| Ring opening & cyclocondensation | Pyrrolidine, microwave irradiation, acetonitrile, 170 °C, 25 min | Efficient for aliphatic amines |

| Methylation | Methyl iodide or dimethyl sulfate, base, controlled temperature | Introduces N-1 methyl group |

| Salt formation | HCl in solvent (e.g., ethanol) | Forms dihydrochloride salt for stability |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while improving yields and purity.

- Solvent choice impacts yield; acetonitrile favored for aliphatic amines.

- Reaction temperature optimization critical; 170 °C optimal for ring closure without decomposition.

- Scale-up from 1 mmol to 10 mmol feasible with consistent yields.

- Aromatic amines require alternative pathways due to lower nucleophilicity.

- Salt formation enhances compound handling and pharmaceutical properties.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure to create derivatives with enhanced properties.

Biological Research

Research indicates that 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exhibits potential antimicrobial and anticancer properties . Studies have shown that compounds in the triazole family can interact with biological targets, leading to significant therapeutic effects.

Medicinal Applications

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industrial Uses

In industry, this compound is being investigated for its role in developing new materials with specific properties. Applications include the formulation of polymers and coatings that require enhanced durability and performance.

Uniqueness

The combination of pyrrolidine and triazole rings in this compound imparts distinct chemical and biological properties not found in simpler analogs.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another research project focusing on anticancer effects, the compound was tested against several cancer cell lines. Findings revealed that it induced apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituents on the triazole ring or the nature of the fused heterocycles. Key examples include:

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation .

- Molecular Weight : The target compound (C₇H₁₄Cl₂N₆; calculated MW: 265.14 g/mol) is lighter than analogs like the trifluoromethyl derivative in (C₇H₁₁Cl₂F₃N₆; MW: 313.10 g/mol), affecting pharmacokinetics .

Biological Activity

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, a compound characterized by its unique triazole and pyrrolidine structures, has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 203.67 g/mol. It features a triazole ring which is known for its bioactivity in various pharmacological contexts.

Antibacterial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, research highlighted the effectiveness of pyrrole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of a series of triazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives displayed potent activity against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 3.12 |

| Triazole Derivative B | E. coli | 12.5 |

| 1-Methyl Triazole | M. tuberculosis | 5 |

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The presence of the pyrrolidine moiety enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .

Research Findings

A comprehensive review of the literature reveals that compounds containing the triazole structure can act as effective inhibitors of various pathogens. Notably, studies have shown that these compounds can disrupt bacterial cell function without exhibiting cytotoxic effects on mammalian cells .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, and how can experimental efficiency be improved?

Methodological Answer:

- Key Steps :

- Core Heterocycle Formation : Utilize cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors to form the 1,2,4-triazole ring .

- Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .

- Salt Formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

- Efficiency Optimization :

- Apply Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use fractional factorial designs to screen variables like temperature, solvent polarity, and stoichiometry .

- Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing experimental iterations .

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole C-5 amine vs. C-3 positions) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns to distinguish between the free base and dihydrochloride form .

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in the dihydrochloride salt) .

- Addressing Contradictions :

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer:

- Stability Considerations :

- Best Practices :

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or analogs of this compound?

Methodological Answer:

- Strategies :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for triazole functionalization, such as substituting pyrrolidine with other heterocycles .

- Docking Studies : Predict binding affinities of analogs (e.g., replacing the methyl group with bulkier substituents) to biological targets like kinases or GPCRs .

- Validation :

- Compare computed spectroscopic properties (e.g., NMR chemical shifts) with experimental data to refine force fields .

Q. What methodologies are recommended for analyzing intermolecular interactions in crystalline forms of this compound?

Methodological Answer:

- Crystallographic Techniques :

- Use single-crystal X-ray diffraction to map hydrogen-bonding networks between the triazole amine and chloride ions .

- Analyze packing diagrams to assess π-π stacking of aromatic systems (if applicable) .

- Complementary Methods :

Q. How can structural analogs of this compound be systematically evaluated for improved bioactivity?

Methodological Answer:

- Synthetic Approaches :

- Parallel Synthesis : Generate libraries by varying substituents on the triazole (e.g., alkyl vs. aryl groups) .

- Click Chemistry : Introduce functional groups (e.g., azides/alkynes) for modular derivatization .

- Biological Screening :

- Use high-throughput screening (HTS) against target enzymes (e.g., acetylcholinesterase) with dose-response assays .

- Apply QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How should researchers address contradictory data in reaction yields or purity across studies?

Methodological Answer:

- Root-Cause Analysis :

- Collaborative Verification :

- Share raw data (e.g., chromatograms, spectra) via open-access platforms for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.